molecular formula C10H20N2 B1345686 Acetonitrile, diisobutylamino- CAS No. 25553-97-3

Acetonitrile, diisobutylamino-

Cat. No. B1345686
CAS RN: 25553-97-3
M. Wt: 168.28 g/mol
InChI Key: ADEQPGWHCPALGB-UHFFFAOYSA-N
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Description

“Acetonitrile, diisobutylamino-” is a compound involving acetonitrile and diisobutylamino groups. Acetonitrile is a nitrile compound, often used as an organic solvent and an important intermediate in organic synthesis . Diisobutylamine is an organic compound with two isobutyl groups .


Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . A series of β-enaminonitriles, 4-aminopyrimidines, and 4-amidinopyrimidines were synthesized by condensation of organonitriles in one system .


Molecular Structure Analysis

Acetonitrile has a complex microscopic structure. Most liquid molecules are associated with one or more neighboring molecules in an antiparallel, “octupole-paired” configuration and/or an offset, head-to-tail configuration .


Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . It has been widely applied as a common solvent in organic synthesis . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .


Physical And Chemical Properties Analysis

Acetonitrile is a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D(H-CH2CN) equals 4.03 ± 0.09 eV, and D(CH3-CN) equals 5.36 ± 0.03 eV .

Safety And Hazards

Acetonitrile is classified as a flammable liquid (Category 2), and it’s harmful if swallowed, in contact with skin, or if inhaled (Category 4). It also causes serious eye irritation (Category 2A) .

Future Directions

The widespread use of acetonitrile has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This suggests that acetonitrile will continue to play a significant role in organic synthesis in the future.

properties

IUPAC Name

2-[bis(2-methylpropyl)amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEQPGWHCPALGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC#N)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180249
Record name Acetonitrile, diisobutylamino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, diisobutylamino-

CAS RN

25553-97-3
Record name Acetonitrile, diisobutylamino-
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Record name NSC26720
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Record name Acetonitrile, diisobutylamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIISOBUTYLAMINOACETONITRILE
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